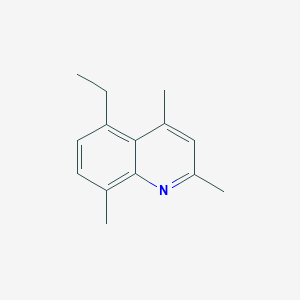

5-Ethyl-2,4,8-trimethylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2,4,8-trimethylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-5-12-7-6-9(2)14-13(12)10(3)8-11(4)15-14/h6-8H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBAPXTOVNZWXLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC(=NC2=C(C=C1)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Quinoline Scaffold in Contemporary Chemical Research

The quinoline (B57606) ring system is a privileged structure in medicinal chemistry, a term used to describe molecular frameworks that are able to provide ligands for more than one type of receptor or enzyme target. nih.govsci-hub.se This versatility stems from its rigid, planar structure, which provides a defined orientation for substituent groups, and the presence of a nitrogen atom, which can participate in hydrogen bonding and act as a basic center. nih.govsci-hub.se

The synthetic accessibility and the ability to functionalize the quinoline core at various positions have further cemented its importance. nih.gov Established synthetic protocols allow for the creation of a vast library of derivatives, each with potentially unique properties. sci-hub.se This has led to the discovery of numerous quinoline-based drugs with a wide range of applications, including antimalarial, antibacterial, antifungal, anticancer, and anti-inflammatory agents. nih.govnih.govresearchgate.net The continued exploration of the quinoline scaffold is driven by the need for new therapeutic options to combat drug resistance and emerging diseases. nih.gov

Overview of Substituted Quinoline Derivatives in Academic Investigations

Polysubstituted quinolines, in particular, have garnered significant attention as they offer the potential for fine-tuning biological activity through multiple points of modification. researchgate.net Research has shown that specific substitution patterns can lead to enhanced potency and selectivity for a variety of biological targets. These investigations often involve the synthesis of a series of related compounds and the evaluation of their structure-activity relationships (SAR) to identify key structural features responsible for their biological effects. researchgate.net The broad spectrum of activities exhibited by substituted quinolines includes, but is not limited to, antiviral, anthelmintic, and cardiovascular effects. nih.gov

Rationale for Comprehensive Research on 5 Ethyl 2,4,8 Trimethylquinoline Within the Quinoline Family

While extensive research exists on the broader family of quinoline (B57606) derivatives, specific academic investigation into 5-Ethyl-2,4,8-trimethylquinoline is notably limited in publicly available scientific literature. The rationale for a comprehensive study of this particular compound stems from the unique combination of its substituent groups and their placement on the quinoline core.

The presence of multiple alkyl groups (three methyl and one ethyl) suggests a high degree of lipophilicity, which could influence its interaction with biological membranes and hydrophobic binding pockets of enzymes or receptors. The specific arrangement of these substituents at positions 2, 4, 5, and 8 may lead to a distinct three-dimensional structure and electronic distribution compared to other, more commonly studied, substituted quinolines.

A systematic investigation into the synthesis, characterization, and potential biological activities of this compound would provide valuable data to the broader understanding of quinoline chemistry. Such research would help to elucidate the structure-activity relationships of polysubstituted quinolines with a high degree of alkylation.

Table 1: Known and Postulated Properties of this compound

| Property | Value/Information | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₄H₁₇N | N/A |

| CAS Number | 860201-17-8 | bldpharm.com |

| Predicted Spectroscopic Data | Due to the lack of published experimental data, spectroscopic characterization would be a primary objective of future research. Predicted ¹H NMR and ¹³C NMR spectra would show characteristic signals for the aromatic protons of the quinoline core and the aliphatic protons of the ethyl and methyl substituents. Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. | N/A |

| Plausible Synthetic Routes | Based on established methods for quinoline synthesis, such as the Combes, Doebner-von Miller, or Friedländer synthesis, a plausible route could involve the condensation of an appropriately substituted aniline (B41778) with a suitable carbonyl compound. For example, the reaction of 2,5-dimethyl-3-ethylaniline with a β-diketone like acetylacetone (B45752) could potentially yield the target compound. | Inferred from nih.gov |

Current Gaps and Future Perspectives in Quinoline Based Compound Research

Established Reaction Pathways for Quinoline Ring Formation

The construction of the fundamental quinoline ring is the cornerstone of synthesizing complex derivatives. Over the years, several reliable methods have been developed, each with distinct advantages concerning starting materials, regioselectivity, and reaction conditions.

Acid-Catalyzed Condensation Approaches for Substituted Quinolines

Acid-catalyzed condensation reactions are among the most traditional and widely used methods for quinoline synthesis. These reactions typically involve the cyclization of anilines with carbonyl compounds.

Combes Quinoline Synthesis: This method involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.org For the synthesis of a 2,4-disubstituted quinoline, the Combes reaction offers a straightforward approach. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure and dehydration to form the quinoline ring. wikipedia.org The regioselectivity is influenced by the steric and electronic properties of the substituents on the aniline. wikipedia.org For instance, to synthesize 2,4,8-trimethylquinoline, the Combes synthesis using 4-methylaniline and a β-diketone like 3,5-dimethylcyclohexane-1,2-dione under sulfuric acid catalysis is a viable route.

Doebner-von Miller Reaction: This reaction is a variation of the Skraup synthesis and allows for greater diversity in the substituents on the quinoline ring. It involves the reaction of an α,β-unsaturated aldehyde or ketone with an aniline in the presence of a strong acid, often with an oxidizing agent. rsc.org The reaction of aniline with crotonaldehyde, for example, can yield quinoline. rsc.org This method, however, can sometimes lead to a mixture of products due to the polymerization of the α,β-unsaturated carbonyl compound.

Friedländer Synthesis: The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). rsc.orgdu.edu.eg This method is known for its high efficiency and regioselectivity, although it requires the pre-functionalization of the aniline starting material. The reaction can be catalyzed by acids or bases. rsc.orgdu.edu.eg While effective, a key limitation is the potential for low yields and the need for harsh reaction conditions, such as high temperatures, which can be mitigated by using catalysts like concentrated sulfuric acid or hydrochloric acid. du.edu.eg

Superacid-Promoted Synthesis: Recent advancements have utilized superacids, such as triflic acid (CF3SO3H), to promote the cyclization of vinylogous imines, which are readily prepared from anilines and cinnamaldehydes. nih.gov This method allows for the synthesis of various quinoline derivatives in high yields. The proposed mechanism involves the formation of a dicationic superelectrophilic intermediate that cyclizes to form the quinoline ring system. nih.gov

| Reaction Name | Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Combes Synthesis | Aniline, β-Diketone | Strong acid (e.g., H₂SO₄) | Forms 2,4-substituted quinolines; regioselectivity depends on aniline substituents. | wikipedia.orgrsc.org |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Aldehyde/Ketone | Strong acid, Oxidant | A variation of the Skraup synthesis allowing for diverse substituents. | rsc.org |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Compound with α-Methylene group | Acid or Base | High regioselectivity; requires pre-functionalized aniline. | rsc.orgdu.edu.eg |

| Superacid-Promoted Synthesis | Vinylogous Imines (from Anilines and Cinnamaldehydes) | Superacid (e.g., Triflic Acid) | High yields; proceeds through a superelectrophilic intermediate. | nih.gov |

Catalytic Processes in Quinoline Synthesis (e.g., Rhodium-catalyzed synthesis, utilization of polybasic aliphatic carboxylic acids)

Transition-metal catalysis has emerged as a powerful tool for quinoline synthesis, often providing milder reaction conditions and broader functional group tolerance compared to classical methods.

Rhodium-Catalyzed Synthesis: Rhodium complexes have been effectively used to catalyze the synthesis of quinolines. One approach involves the reaction of anilines with allyl alcohols in an aqueous medium using a Rh(II)acetate/TPPTS catalytic system. rsc.orgrsc.org This method is environmentally benign and allows the catalyst to be recycled multiple times without significant loss of activity. rsc.orgrsc.org Another rhodium-catalyzed strategy involves the C-H amination/annulation of acrylic acids and anthranils. thieme-connect.com In this process, the carboxylate group of the acrylic acid acts as a traceless directing group, leading to the formation of substituted quinolines with complete regioselectivity. thieme-connect.com Rhodium catalysts are also employed in the C-H activation of anilines for subsequent annulation reactions to build the quinoline core. mdpi.com

Other Transition-Metal Catalysts: Besides rhodium, other transition metals like copper, ruthenium, palladium, nickel, cobalt, and iron have been utilized in quinoline synthesis. rsc.orgorganic-chemistry.org For example, a copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid allows for the direct synthesis of 2-substituted quinolines under aerobic conditions. organic-chemistry.org

Utilization of Polybasic Aliphatic Carboxylic Acids: While not a direct catalytic process in the same vein as transition metals, the use of acidic functionalities is central to many quinoline syntheses. For instance, a novel synthetic route to fused tricyclic quinoline derivatives starts from aliphatic amino carboxylic acid substrates. orientjchem.org The process involves multiple steps, including cyclization and protection of the amino acid, followed by further reactions to construct the fused quinoline system. orientjchem.org

Strategies for Regioselective Introduction and Modification of Alkyl Substituents (Ethyl and Methyl Groups) on the Quinoline Core

Achieving the specific substitution pattern of this compound primarily relies on two main strategies: building the quinoline ring from appropriately substituted precursors or the post-synthesis modification of the quinoline core. The former is generally more efficient for complex substitution patterns.

The Combes synthesis is particularly well-suited for this, where the substitution pattern is dictated by the choice of the aniline and the β-diketone. For this compound, the logical precursors would be 2,4-dimethyl-5-ethylaniline and acetylacetone (B45752) (pentane-2,4-dione) . The acetylacetone provides the methyl groups at positions 2 and 4 of the quinoline ring, while the 2,4-dimethyl-5-ethylaniline provides the benzene (B151609) portion of the bicyclic system, placing the ethyl group at C5 and a methyl group at C8.

Alternatively, late-stage C-H functionalization offers a more modular approach. nih.gov Transition-metal catalysis, particularly with rhodium and rare-earth metals, has enabled the direct alkylation of C-H bonds on the quinoline nucleus. nih.govmdpi.comnih.gov

Regiodivergent C-H Alkylation: Recent studies have shown that the regioselectivity of C-H alkylation of quinolines with alkenes can be controlled by the choice of catalyst. nih.gov For instance, half-sandwich rare-earth catalysts can be tuned to selectively alkylate the C8 position or the C2-aryl substituent of 2-arylquinolines. nih.gov DFT studies suggest that this selectivity is governed by the relative energy barriers of C-H activation at different positions and the subsequent alkene insertion. nih.gov

Alkylation of Quinoline N-Oxides: The use of quinoline N-oxides as starting materials facilitates C-H activation, particularly at the C2 and C8 positions. mdpi.comacs.orgacs.org Rh(III)-catalyzed reactions of quinoline N-oxides with maleimides and acrylates have been shown to achieve complete C8-selectivity for alkylation. acs.orgacs.org This strategy provides a reliable method for introducing substituents at the C8 position.

| Strategy | Description | Example Reaction | Selectivity Control | Reference |

|---|---|---|---|---|

| Precursor-Based Synthesis (Combes) | Building the quinoline from substituted starting materials. | 2,4-dimethyl-5-ethylaniline + Acetylacetone | Determined by the structure of the aniline and β-diketone. | wikipedia.org |

| Regiodivergent C-H Alkylation | Direct alkylation of the quinoline core using alkenes. | Quinoline + Styrene with Sc or Y catalyst | Controlled by metal/ligand combination of the catalyst. | nih.gov |

| C8-Alkylation via N-Oxides | Rh(III)-catalyzed alkylation of quinoline N-oxides. | Quinoline N-oxide + Maleimide | Complete C8-selectivity is achieved. | acs.orgacs.org |

Derivatization Techniques for this compound Analogues

Once the core structure of this compound is synthesized, further modifications can be made to generate a library of analogues with diverse properties.

Functionalization Reactions on the Quinoline Framework

The quinoline ring system is amenable to a variety of functionalization reactions. Electrophilic substitution reactions can introduce groups onto the benzene ring, while nucleophilic substitutions are more common on the pyridine (B92270) ring, especially if an activating group is present.

C-H Functionalization: As discussed previously, direct C-H functionalization is a powerful tool for introducing new C-C bonds. organic-chemistry.orgnih.gov For example, a rhodium-catalyzed system can be used for the alkylation of quinolines with alkenes. mdpi.com

Halogenation: Site-selective halogenation of substituted quinolines can be challenging. nih.gov However, methods for the synthesis of 3-haloquinolines have been developed, such as the electrophilic cyclization of N-(2-alkynyl)anilines with reagents like ICl, I₂, or Br₂. nih.gov

Derivatizing Reagents: New chiral derivatizing reagents based on the quinoline scaffold have been synthesized. researchgate.net For instance, introducing an amino acid like L-proline onto a quinoline carboxylic acid creates a chiral reagent that can be used to synthesize and separate diastereomers of other molecules. researchgate.net

Synthesis of Hydroxylated and Other Substituted Quinoline Derivatives

The synthesis of hydroxylated quinolines, or quinolinols, is of significant interest due to their biological activities. nih.gov

Synthesis of 4-Hydroxyquinolines: The Gould-Jacobs reaction is a classic method for preparing 4-hydroxyquinolines, starting from an aniline and diethyl ethoxymethylenemalonate. rsc.org This thermal cyclization process is crucial for the synthesis of several commercially available drugs. rsc.org Another route is the Conrad-Limpach synthesis, which involves the reaction of anilines with β-ketoesters. rsc.orgnih.gov These methods provide access to quinolones, which are tautomers of hydroxyquinolines.

Synthesis of 8-Hydroxyquinolines: The Skraup reaction, a condensation of glycerol (B35011) and an aniline, can be adapted to produce 8-hydroxyquinolines by using o-aminophenol as the starting material. google.com These derivatives are important chelating agents and have diverse biological applications. nih.gov

Synthesis of Other Derivatives: A wide range of other derivatives can be prepared through various synthetic routes. For example, aminomethylation of 4-hydroxyquinolines via a modified Mannich reaction can introduce aminoalkyl groups. nih.gov Fused tricyclic quinoline derivatives can be synthesized from aliphatic amino carboxylic acid substrates through a multi-step process involving cyclization, protection, and cross-coupling reactions. orientjchem.org Additionally, quinoline derivatives can be coupled with other heterocyclic systems, such as quinolones, to create hybrid molecules with potentially enhanced biological activities. nih.gov

Investigation of Biological Activities and Mechanisms of Action Pre Clinical and in Vitro Research

Research into Antioxidant Properties and Underlying Mechanisms

No research data was found regarding the antioxidant properties of 5-Ethyl-2,4,8-trimethylquinoline. Therefore, the following subsections are without content.

Free Radical Scavenging Assays (e.g., DPPH assay)

There are no available studies that have assessed the free radical scavenging activity of this compound using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Modulation of Oxidative Stress Markers (e.g., 8-isoprostane, lipid and protein oxidation products) in Biological Systems

Information regarding the effect of this compound on oxidative stress markers, including 8-isoprostane or products of lipid and protein oxidation, is not present in the current body of scientific literature.

Chelation of Transition Metal Ions (e.g., Fe(II), Fe(III))

There is no available research on the ability of this compound to chelate transition metal ions such as iron (II) or iron (III).

Exploration of Protective Effects Against Oxidative DNA Damage

No studies were found that investigated the potential protective effects of this compound against oxidative damage to DNA.

Exploration of Anti-inflammatory Effects

Similarly, no research has been published on the anti-inflammatory effects of this compound. The planned subsections, therefore, lack any data to report.

Modulation of Key Inflammatory Mediators (e.g., NF-κB signaling, proinflammatory cytokines, myeloperoxidase activity)

There is no information available concerning the modulation of key inflammatory mediators such as the NF-κB signaling pathway, proinflammatory cytokines, or myeloperoxidase activity by this compound.

Assessment of Neuroprotective Potential in Experimental Models

Scientific literature lacks specific studies on the neuroprotective potential of this compound. While research into other quinoline (B57606) derivatives has shown neuroprotective effects, no such data is currently available for this specific compound.

Protection against Induced Neurotoxicity in Cellular and Animal Research Models

There is no available research data from cellular or animal models investigating the capacity of this compound to protect against induced neurotoxicity.

Modulation of Neurotransmitter Synthesis Enzymes (e.g., Tyrosine Hydroxylase)

No studies have been published that assess the effect of this compound on the modulation of neurotransmitter synthesis enzymes such as tyrosine hydroxylase. Research on structurally similar compounds, like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, has indicated an ability to increase tyrosine hydroxylase levels in the context of rotenone-induced Parkinsonism in rats; however, these findings cannot be extrapolated to this compound. nih.gov

Antimicrobial Research (in vitro studies against bacterial and fungal strains)

A review of existing scientific literature reveals no in vitro studies specifically investigating the antimicrobial activity of this compound against bacterial or fungal strains. Research has been conducted on other quinoline compounds, such as 8-hydroxy-quinoline, which demonstrated antibacterial effects. researchgate.net However, data specific to this compound is absent.

Antidiabetic Research (in vitro studies on glucose metabolism and related pathways)

There is currently no published in vitro research on the potential antidiabetic effects of this compound. Studies on glucose metabolism and related pathways have not included this specific compound. While various natural and synthetic compounds are explored for their antidiabetic properties through inhibition of enzymes like α-amylase and α-glucosidase, no such investigations have been reported for this compound. nih.govmdpi.comjapsonline.com

Investigation of Enzyme Inhibition and Receptor Modulation Profiles

Specific data on the broader enzyme inhibition and receptor modulation profile of this compound is not available in the current body of scientific literature.

Dihydrofolate Reductase (DHFR) Inhibition Studies

Dihydrofolate reductase (DHFR) is a recognized target for various therapeutic agents, including antibacterial and anticancer drugs. nih.govresearchgate.net DHFR inhibitors work by blocking the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides and some amino acids. nih.govresearchgate.netresearchgate.netmdpi.com While many heterocyclic compounds have been investigated as DHFR inhibitors, there are no specific studies available that have assessed the inhibitory activity of this compound against this enzyme. mdpi.comnih.gov

Proteasome Inhibition and Associated Cellular Signaling Pathways

There is no specific research available on the proteasome inhibition activity of this compound. However, the quinoline scaffold is recognized as a structure of interest in the development of proteasome inhibitors. The proteasome is a critical cellular complex responsible for degrading unwanted or misfolded proteins, and its inhibition is a validated strategy in cancer therapy.

Substituted quinolines have been identified as noncovalent inhibitors of the human proteasome. Unlike many clinically used proteasome inhibitors that act as peptide-based suicide inhibitors, these non-peptidic quinoline compounds may offer advantages such as improved pharmacokinetic properties. The inhibition of the proteasome by certain quinoline derivatives can impact crucial cellular signaling pathways, including the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is pivotal in promoting cell survival and proliferation. By preventing the degradation of inhibitory proteins like IκB, proteasome inhibitors can block NF-κB activation, leading to apoptosis in cancer cells.

For instance, 5-amino-8-hydroxyquinoline has been reported as a non-competitive inhibitor of the human proteasome and has shown effectiveness against cell lines resistant to the clinically used proteasome inhibitor bortezomib. This highlights the potential for quinoline-based compounds to act as alternative proteasome inhibitors.

Table 1: Examples of Quinoline Derivatives with Proteasome Inhibition Activity

| Compound | Type of Inhibition | Significance | Reference |

| Substituted Quinolines | Noncovalent | Represent a new class of nonpeptidic proteasome inhibitors. | |

| 5-amino-8-hydroxyquinoline | Non-competitive | Effective against bortezomib-resistant cell lines. |

Nuclear Hormone Receptor (e.g., Progesterone (B1679170) Receptor) Agonist/Antagonist Research

Specific studies on the interaction of this compound with the progesterone receptor or other nuclear hormone receptors have not been identified. However, research into nonsteroidal modulators of the human progesterone receptor (hPR) has led to the development of potent agonists based on a chromeno[3,4-f]quinoline core structure. The progesterone receptor is a key target in hormone-dependent cancers and for contraceptive development.

A series of 5-alkyl 1,2-dihydrochromeno[3,4-f]quinolines has been synthesized and evaluated for their ability to act as hPR agonists. In these studies, the substitution at the 5-position with an alkyl group was found to be crucial for their agonist activity. Further modifications, such as substitutions at the C9 position, significantly enhanced the potency of these compounds, with some analogues showing activity comparable to or exceeding that of progesterone in both receptor binding and cotransfection assays. Another related series, 5-aryl-1,2,3,4-tetrahydrochromeno[3,4-f]quinolin-3-ones, also demonstrated potent hPR agonist activity. These compounds were found to act as full agonists in the T47D human breast cancer cell line.

Table 2: Examples of Quinoline-Based Progesterone Receptor Agonists

| Compound Series | Key Structural Feature | Observed Activity | Reference |

| 5-alkyl 1,2-dihydrochromeno[3,4-f]quinolines | 5-alkyl substitution | Potent hPR agonists | |

| 5-aryl-1,2,3,4-tetrahydrochromeno[3,4-f]quinolin-3-ones | 3-keto group | Full hPR agonists in T47D cells |

Modulation of Glucuronosyltransferase Activity (e.g., UDP-Glucuronosyltransferase Activation)

There is no available research detailing the effects of this compound on UDP-glucuronosyltransferase (UGT) activity. UGTs are a family of enzymes crucial for the detoxification and metabolism of a wide variety of compounds, including drugs, carcinogens, and endogenous substances, by conjugating them with glucuronic acid. The modulation of UGT activity can have significant implications for drug efficacy and toxicity. While the quinoline nucleus is present in many compounds that undergo UGT-mediated metabolism, specific studies focusing on quinoline derivatives as direct modulators of UGT activity are not prevalent in the current literature.

Heat Shock Protein 90 (Hsp90) Inhibition

No studies have been published on the specific Hsp90 inhibitory activity of this compound. Hsp90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in cancer cell growth and survival. Consequently, Hsp90 has become an important target for anticancer drug development.

Heterocyclic compounds, including those with a quinoline scaffold, have been investigated as Hsp90 inhibitors. These inhibitors typically function by binding to the ATP-binding site in the N-terminal domain of Hsp90, which disrupts its chaperone function and leads to the degradation of its client proteins. This can result in cell cycle arrest and apoptosis. While specific examples of simple alkyl-substituted quinolines as potent Hsp90 inhibitors are not prominent, the broader quinoline class remains an area of interest in the design of novel Hsp90 inhibitors.

Anticancer Research (in vitro studies on proliferation and viability of tumor cell lines)

There is no specific in vitro anticancer research available for this compound. However, the quinoline core is a well-established pharmacophore in anticancer drug discovery, and numerous derivatives have been synthesized and evaluated for their cytotoxic and antiproliferative effects against various cancer cell lines.

For example, novel quinoline-based derivatives have been shown to act as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal Growth Factor Receptor 2), two key targets in cancer therapy. One such compound, with a GI50 (average IC50) of 25 nM across four cancer cell lines (A-549, MCF-7, Panc-1, and HT-29), was found to be more potent than the reference drug erlotinib. This compound demonstrated significant antiproliferative activity, particularly against the MCF-7 breast cancer cell line with an IC50 value of 23 nM.

Other research has focused on tetrahydroquinoline derivatives, with some compounds showing promising anticancer activity against human cancer cell lines such as MCF-7 (breast), HepG2 (liver), and A549 (lung). One pyrazolo[3,4-b]quinolin-3-amine derivative, for instance, exhibited a strong apoptotic effect, increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. In MCF-7 cells, this compound increased apoptosis from 0.6% in untreated cells to 26.6%.

Table 3: In Vitro Anticancer Activity of Selected Quinoline Derivatives

| Compound/Series | Target/Mechanism | Cell Lines | Key Findings | Reference |

| Quinoline-based derivative (Compound 5a) | EGFR/HER-2 inhibitor | A-549, MCF-7, Panc-1, HT-29 | GI50 = 25 nM; IC50 of 23 nM against MCF-7 | |

| Pyrazolo[3,4-b]quinolin-3-amine derivative (Compound 15) | Apoptosis induction | MCF-7, HepG2, A549 | Increased apoptosis to 26.6% in MCF-7 cells; modulated Bax and Bcl-2 proteins. |

Design, Synthesis, and Evaluation of Novel 5 Ethyl 2,4,8 Trimethylquinoline Analogues

Rational Design Principles for Targeted Biological Activity and Selectivity

The rational design of novel analogues of 5-Ethyl-2,4,8-trimethylquinoline is predicated on established principles of medicinal chemistry, including pharmacophore modeling and bioisosteric replacement. nih.govpreprints.orgctppc.org The core structure of this compound presents multiple sites for chemical modification—the ethyl group at position 5, and the methyl groups at positions 2, 4, and 8. The design strategy involves a systematic alteration of these substituents to probe the structure-activity relationship (SAR) and optimize for a desired biological effect.

Pharmacophore-Based Design: A pharmacophore model can be developed based on known active compounds that target a specific biological receptor or enzyme. nih.govresearchgate.net For instance, a hypothetical pharmacophore model for a targeted kinase might include features such as a hydrogen bond acceptor, a hydrogen bond donor, and an aromatic ring. researchgate.net The quinoline (B57606) nitrogen atom can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking interactions with the target protein. The substituents at positions 2, 4, 5, and 8 can be modified to enhance these interactions or to introduce new ones, thereby improving potency and selectivity.

Bioisosteric and Isosteric Replacements: Bioisosteric replacement is a key strategy to modulate the physicochemical properties of a lead compound, such as its size, shape, electronic distribution, and lipophilicity, which in turn can affect its biological activity, selectivity, and pharmacokinetic profile. preprints.orgctppc.orgdrugdesign.orgresearchgate.net In the context of this compound, the following modifications could be envisioned:

Modification of the 5-Ethyl Group: The ethyl group could be replaced with other alkyl groups of varying chain lengths or with functional groups such as a trifluoromethyl group to alter lipophilicity and metabolic stability. Introducing a hydroxyl or an amino group could provide an additional hydrogen bonding interaction.

Modification of the 2, 4, and 8-Methyl Groups: These methyl groups can be replaced with other small alkyl groups, halogens (e.g., fluorine, chlorine), or methoxy groups to probe the steric and electronic requirements of the binding pocket. researchgate.net For example, replacing a methyl group with a fluorine atom can enhance metabolic stability. researchgate.net

Ring System Modifications: Non-classical bioisosteric replacements could involve replacing the quinoline core with other bicyclic heteroaromatic systems like quinazoline or cinnoline to explore different spatial arrangements and electronic properties.

By employing these rational design principles, a focused library of analogues can be proposed for synthesis and subsequent biological evaluation.

Synthesis of Diversified Libraries of Chemically Modified Analogues

The synthesis of a diversified library of this compound analogues can be achieved through various established synthetic methodologies for constructing polysubstituted quinolines. acs.orgnih.gov Classical methods such as the Friedländer, Gould-Jacob, and Doebner-von Miller syntheses, as well as modern transition-metal-catalyzed reactions, offer versatile routes to the desired compounds. nih.govmdpi.comiipseries.org

General Synthetic Strategies:

Friedländer Annulation: This method involves the condensation of an appropriately substituted 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.goviipseries.org For the synthesis of the target analogues, a substituted 2-aminobenzophenone could be reacted with various ketones or aldehydes to introduce diversity at the 2- and 3-positions of the quinoline core.

Gould-Jacob Reaction: This reaction is suitable for preparing 4-hydroxyquinoline derivatives, which can be further functionalized. nih.gov It involves the reaction of a substituted aniline (B41778) with diethyl ethoxymethylenemalonate, followed by cyclization.

Transition-Metal-Catalyzed Reactions: Modern synthetic chemistry offers a range of transition-metal-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings, which can be used to introduce a wide variety of substituents onto a pre-formed quinoline scaffold. nih.gov For example, a halogenated quinoline precursor could be used as a handle for introducing aryl, alkyl, or amino groups at specific positions.

Combinatorial Synthesis: To efficiently generate a large number of analogues, combinatorial chemistry techniques can be employed. acs.orgwikipedia.org This could involve a solid-phase synthesis approach where a quinoline scaffold is anchored to a resin, and various building blocks are sequentially added to generate a library of compounds. wikipedia.org

A representative synthetic scheme for generating a library of analogues could start from a substituted aniline and employ a one-pot multicomponent reaction to assemble the polysubstituted quinoline core, followed by diversification of the substituents using standard chemical transformations.

Comparative Analysis of Biological Activity within Analogous Series to Elucidate Key Pharmacophores

Following the synthesis of a diversified library of this compound analogues, their biological activity is assessed through a panel of in vitro assays. The resulting data is then analyzed to establish a structure-activity relationship (SAR) and to identify the key pharmacophoric features required for activity. nih.govnih.gov

A hypothetical screening of a series of analogues against a protein kinase might yield data as presented in the table below. In this example, the parent compound, this compound, is designated as compound 1 . Subsequent compounds represent systematic modifications at various positions.

| Compound | R2 | R4 | R5 | R8 | Kinase Inhibition (IC50, µM) |

|---|---|---|---|---|---|

| 1 | -CH3 | -CH3 | -CH2CH3 | -CH3 | 15.2 |

| 2 | -H | -CH3 | -CH2CH3 | -CH3 | >50 |

| 3 | -CH3 | -H | -CH2CH3 | -CH3 | 25.8 |

| 4 | -CH3 | -CH3 | -H | -CH3 | 42.1 |

| 5 | -CH3 | -CH3 | -CH2CH3 | -H | 18.5 |

| 6 | -CF3 | -CH3 | -CH2CH3 | -CH3 | 5.6 |

| 7 | -CH3 | -CF3 | -CH2CH3 | -CH3 | 8.3 |

| 8 | -CH3 | -CH3 | -CH2CH2OH | -CH3 | 2.1 |

| 9 | -CH3 | -CH3 | -CH2CH3 | -OCH3 | 9.7 |

From this hypothetical data, several key SAR trends can be deduced:

The methyl groups at positions 2 and 4 appear to be important for activity, as their removal (compounds 2 and 3 ) leads to a significant decrease in potency.

The ethyl group at position 5 also contributes to activity (compare compound 1 with 4 ).

Replacing the methyl groups at positions 2 and 4 with a more electron-withdrawing trifluoromethyl group (compounds 6 and 7 ) enhances activity, suggesting that electronic effects play a role in target binding.

The most significant improvement in activity is observed with the introduction of a hydroxyl group on the 5-ethyl substituent (compound 8 ), indicating the presence of a hydrogen-bond-accepting pocket in the target protein.

Modification of the 8-methyl group to a methoxy group (compound 9 ) is tolerated and results in a modest improvement in activity.

Based on this analysis, a preliminary pharmacophore model can be proposed. This model would include the quinoline core as a scaffold, with specific requirements for small alkyl or electron-withdrawing groups at positions 2 and 4, a two-carbon linker at position 5 leading to a hydrogen bond donor/acceptor group, and a small hydrophobic or electron-donating group at position 8.

Advanced Structure-Activity Relationship (SAR) Investigations for Lead Optimization

With a preliminary pharmacophore model in hand, the next phase involves lead optimization to further enhance the potency, selectivity, and drug-like properties of the initial hits. mdpi.com This is achieved through more refined structural modifications based on the initial SAR findings.

Building upon the promising result of compound 8 , further modifications could be explored around the 5-position substituent. For example, the length of the alkyl chain could be varied, and the terminal hydroxyl group could be replaced with other hydrogen-bonding moieties such as an amine or a small amide.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build a statistical model that correlates the physicochemical properties of the analogues with their biological activity. nih.govmdpi.com Such a model can then be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis.

The table below illustrates a hypothetical lead optimization campaign based on the initial hit, compound 8 .

| Compound | R5-substituent | Kinase Inhibition (IC50, µM) | Cellular Activity (EC50, µM) |

|---|---|---|---|

| 8 | -CH2CH2OH | 2.1 | 5.3 |

| 10 | -CH2OH | 3.5 | 8.1 |

| 11 | -CH2CH2NH2 | 1.5 | 3.2 |

| 12 | -CH2CH2CONH2 | 0.8 | 1.9 |

| 13 | -CH2CH2OCH3 | 4.2 | 10.5 |

The results of this hypothetical lead optimization study suggest that:

A two-carbon linker at the 5-position is optimal, as shortening the chain (compound 10 ) reduces activity.

Replacing the terminal hydroxyl group with a primary amine (compound 11 ) maintains or slightly improves activity.

The introduction of a primary amide (compound 12 ) leads to a significant enhancement in both biochemical and cellular activity, suggesting that this group may be forming a key hydrogen bonding network with the target.

Masking the hydrogen-bonding potential with a methyl ether (compound 13 ) is detrimental to activity, further highlighting the importance of this interaction.

Through such iterative cycles of design, synthesis, and testing, a lead compound with the desired biological profile can be identified for further preclinical development.

Emerging Research Directions and Unexplored Avenues for 5 Ethyl 2,4,8 Trimethylquinoline

Role as Chemical Biology Probes and Research Tools (e.g., for fluorescent labeling of biological macromolecules)

The inherent photophysical properties of the quinoline (B57606) nucleus suggest a promising, yet largely unexplored, future for 5-Ethyl-2,4,8-trimethylquinoline as a chemical biology probe. Highly conjugated quinoline derivatives are known to exhibit fluorescence, a property that has been harnessed in the development of dyes and phosphors for applications like organic light-emitting diodes (OLEDs). ufms.br This intrinsic fluorescence provides a foundational rationale for investigating this compound and its derivatives as fluorescent labels for biological macromolecules.

Future research could focus on functionalizing the this compound core to enable covalent attachment to proteins, nucleic acids, or other biomolecules. The ethyl and methyl substituents on the quinoline ring may influence the compound's photophysical properties, such as quantum yield and Stokes shift, potentially offering advantages over existing fluorophores. By studying these properties, researchers could develop novel probes for use in fluorescence microscopy, flow cytometry, and other bio-imaging techniques. The lipophilic nature imparted by the alkyl groups might also be exploited for specific targeting of lipid-rich environments within cells, opening avenues for its use in studying cellular membranes or lipid droplets.

Integration into Multi-component Reaction Systems for Rapid Chemical Space Exploration

Multicomponent reactions (MCRs) represent a powerful and efficient strategy in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. rsc.org These reactions are characterized by high atom economy and procedural simplicity, making them ideal for generating large libraries of structurally diverse compounds for drug discovery and materials science. rsc.orgacs.org The synthesis of quinoline derivatives is well-suited to MCR strategies, with established methods such as the Friedländer, Povarov, and Doebner-von Miller reactions being widely utilized. ufms.brtandfonline.com

The this compound scaffold is an ideal candidate for exploration using MCRs. Research in this area would involve designing MCRs that yield the core structure or, more powerfully, use a precursor to this scaffold as a building block for further diversification. By systematically varying the inputs of an MCR, a vast chemical space around the this compound core can be rapidly explored. rsc.org This approach facilitates the efficient synthesis of analogues with a wide range of functional groups, enabling comprehensive structure-activity relationship (SAR) studies. researchgate.net The development of novel MCRs catalyzed by transition metals or employing green chemistry principles could further enhance the synthesis of these derivatives, making the exploration of their potential biological and material properties more accessible and sustainable. rsc.orgtandfonline.comnih.gov

Exploration of Environmental Fate and Transformation Mechanisms in Controlled Academic Settings

Quinolines are nitrogen-containing heterocyclic compounds found in the environment due to industrial processes and are known for their persistence and potential toxicity. dtu.dk Understanding the environmental fate and biodegradation of such compounds is crucial. While the specific environmental behavior of this compound is uncharacterized, extensive research on the microbial degradation of quinoline and its simpler alkylated derivatives provides a clear roadmap for academic investigation. nih.govnih.gov

Development of Novel Methodologies for Detection and Quantitation in Complex Biological and Environmental Research Matrices

To explore the applications and environmental fate of this compound, robust analytical methods for its detection and quantification are essential. The development of such methodologies is a critical research avenue, particularly for analyzing the compound in complex matrices like biological fluids, cell lysates, or environmental samples. Given the complexity of these samples, highly sensitive and selective techniques are required. researchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection is a standard technique for analyzing quinoline derivatives and could be optimized for this compound. researchgate.net For even greater sensitivity and specificity, especially at low concentrations, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) would be the method of choice. researchgate.net Research in this area would focus on:

Developing efficient sample preparation techniques, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analyte from interfering matrix components. researchgate.net

Optimizing chromatographic conditions (e.g., column chemistry, mobile phase composition) to achieve good separation and peak shape.

Fine-tuning mass spectrometry parameters to ensure sensitive and specific detection for quantitative analysis.

The establishment of these validated analytical methods would be a foundational step, enabling future pharmacokinetic studies, cellular uptake experiments, and environmental monitoring in a research context. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 5-Ethyl-2,4,8-trimethylquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of quinoline derivatives often employs palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, microwave-assisted methods (e.g., 60 mL absolute ethanol with K₂CO₃ and ethyl chloroacetate) can reduce reaction time from hours to minutes compared to conventional heating, with yields improving by ~15–20% . Key factors include catalyst choice (e.g., PdCl₂(PPh₃)₂), solvent polarity, and temperature control. A comparative analysis of synthetic routes is shown below:

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional Heating | PdCl₂(PPh₃)₂ | DMF | 65–70 | |

| Microwave Irradiation | None | Ethanol | 80–85 |

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For quinolines, expect distinct NMR signals:

- ¹H NMR : Methyl groups at C2/C4/C8 appear as singlets (δ 2.4–2.6 ppm), while the ethyl group (C5) shows a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.8–3.0 ppm) .

- ¹³C NMR : Quinoline carbons resonate at δ 120–160 ppm, with methyl carbons at δ 20–25 ppm .

HRMS should match the molecular ion peak at m/z 215.18 (C₁₅H₁₇N, [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data or unexpected byproducts during synthesis?

- Methodological Answer : Contradictions often arise from regioisomeric byproducts or solvent impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Differentiates between ethyl/methyl substituents and confirms substitution patterns .

- LC-MS/MS : Identifies low-abundance byproducts (e.g., chlorinated impurities from incomplete coupling) .

- Statistical Analysis : Use software like SPSS to correlate reaction parameters (e.g., temperature, catalyst loading) with byproduct formation .

Q. What in vitro assays are most relevant for evaluating the biological activity of this compound?

- Methodological Answer : Prioritize assays aligned with quinoline bioactivity:

- Anticancer Activity : MTT assay using cancer cell lines (e.g., HeLa), with IC₅₀ values compared to reference drugs like doxorubicin .

- Anti-inflammatory Potential : Inhibition of p38 MAPK or COX-2 enzymes, measured via ELISA (IC₅₀ < 10 μM considered significant) .

- Cellular Proliferation : EdU assay to quantify DNA synthesis in target cells .

Q. How does the substitution pattern on the quinoline ring affect physicochemical properties and bioactivity?

- Methodological Answer : Substituent position and electronegativity modulate lipophilicity (logP) and binding affinity. For example:

- Ethyl vs. Methyl Groups : Ethyl at C5 increases steric bulk, reducing solubility but enhancing membrane permeability .

- Electron-Withdrawing Groups : Trifluoromethyl at C8 (analogous structures) improves anticancer activity by 30% compared to methyl .

| Substituent Pattern | logP | Anticancer IC₅₀ (μM) | Reference |

|---|---|---|---|

| 2,4,8-Trimethyl | 3.2 | 25.4 ± 1.2 | |

| 5-Ethyl-2,4,8-trimethyl | 3.8 | 18.9 ± 0.8 | |

| 8-Trifluoromethyl-2,4-dimethyl | 4.1 | 13.1 ± 0.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.